molecular formula C10H14N2O B5210882 4-(2-pyridinylmethyl)morpholine CAS No. 71897-59-1

4-(2-pyridinylmethyl)morpholine

Cat. No. B5210882
CAS RN: 71897-59-1
M. Wt: 178.23 g/mol
InChI Key: LQPVTFUPUUWMIV-UHFFFAOYSA-N
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Description

4-(2-pyridinylmethyl)morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. PPM is a heterocyclic compound that contains both pyridine and morpholine rings, making it a versatile compound for use in various chemical reactions.

Mechanism Of Action

The mechanism of action of 4-(2-pyridinylmethyl)morpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer. 4-(2-pyridinylmethyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.

Biochemical And Physiological Effects

4-(2-pyridinylmethyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins involved in inflammation and cancer development. 4-(2-pyridinylmethyl)morpholine has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2-pyridinylmethyl)morpholine in lab experiments is its versatility in various chemical reactions. 4-(2-pyridinylmethyl)morpholine can be easily synthesized and used in various chemical reactions, making it a valuable tool for researchers. However, one limitation of using 4-(2-pyridinylmethyl)morpholine in lab experiments is its potential toxicity. 4-(2-pyridinylmethyl)morpholine has been shown to have cytotoxic effects on certain cell lines, making it important for researchers to use caution when handling 4-(2-pyridinylmethyl)morpholine.

Future Directions

There are several future directions for the study of 4-(2-pyridinylmethyl)morpholine. One area of research is the development of new drugs based on the structure of 4-(2-pyridinylmethyl)morpholine. Researchers are also exploring the potential of 4-(2-pyridinylmethyl)morpholine in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, there is a need for further research to understand the mechanism of action of 4-(2-pyridinylmethyl)morpholine and its potential toxicity in various cell lines.

Synthesis Methods

4-(2-pyridinylmethyl)morpholine can be synthesized using various methods, including the reaction of 2-pyridinemethanol with morpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and produces high yields of 4-(2-pyridinylmethyl)morpholine.

Scientific Research Applications

4-(2-pyridinylmethyl)morpholine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 4-(2-pyridinylmethyl)morpholine has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-(pyridin-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPVTFUPUUWMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296714
Record name 4-(pyridin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylmethyl)morpholine

CAS RN

71897-59-1
Record name MLS002704262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(pyridin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(MORPHOLINOMETHYL)-PYRIDINE
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